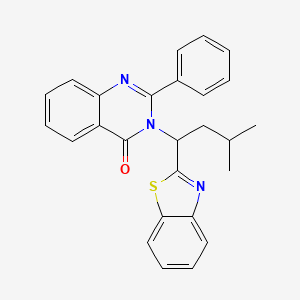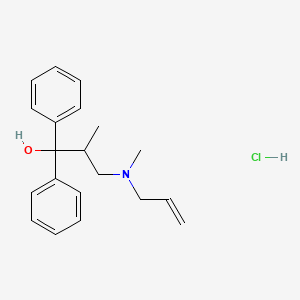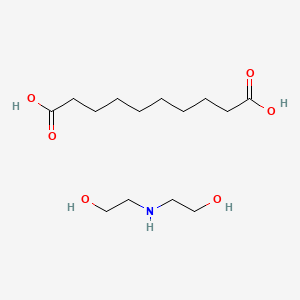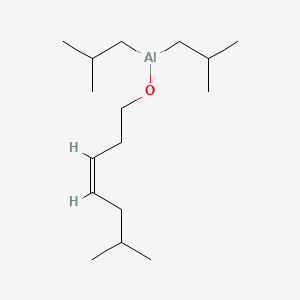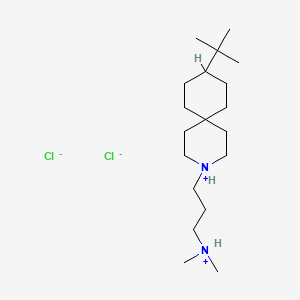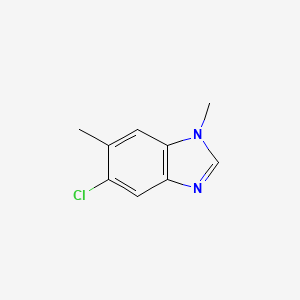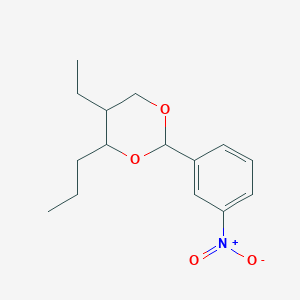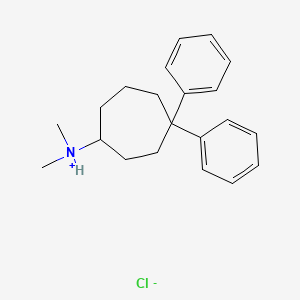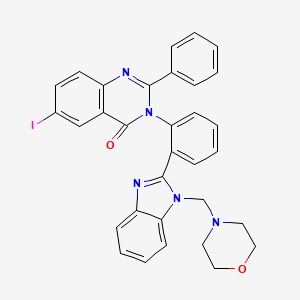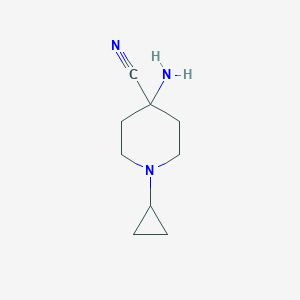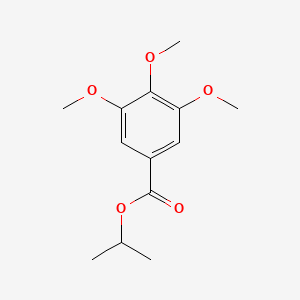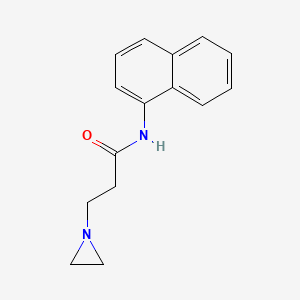
1-Aziridinepropionamide, N-(1-naphthyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aziridinepropionamide, N-(1-naphthyl)-, also known as 3-(aziridin-1-yl)-N-naphthalen-1-ylpropanamide, is an organic compound with the molecular formula C15H16N2O. It is a derivative of aziridine and naphthalene, characterized by the presence of an aziridine ring and a naphthyl group.
Méthodes De Préparation
The synthesis of 1-Aziridinepropionamide, N-(1-naphthyl)- involves several steps. One common method includes the reaction of 1-naphthylamine with 2-chloroethanamine to form an intermediate, which is then reacted with aziridine to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions .
These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Aziridinepropionamide, N-(1-naphthyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles such as amines or thiols can open the ring and form substituted products.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Aziridinepropionamide, N-(1-naphthyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with enzymes and receptors in the body are of particular interest for developing new treatments for diseases.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-Aziridinepropionamide, N-(1-naphthyl)- involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can inhibit the activity of enzymes or alter the function of receptors, resulting in various biological effects .
Molecular pathways involved in its action include the inhibition of specific enzymes involved in cell signaling and metabolism. These interactions can lead to changes in cellular processes, such as cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
1-Aziridinepropionamide, N-(1-naphthyl)- can be compared with other similar compounds, such as:
N-(1-Naphthyl)ethylenediamine: This compound also contains a naphthyl group and is used in similar applications, including as a reagent in chemical analysis and as a building block in organic synthesis.
1,8-Naphthalimide derivatives: These compounds are used in the production of organic light-emitting diodes (OLEDs) and have similar structural features, including the presence of a naphthyl group.
The uniqueness of 1-Aziridinepropionamide, N-(1-naphthyl)- lies in its aziridine ring, which imparts distinct reactivity and biological activity compared to other naphthyl-containing compounds .
Propriétés
Numéro CAS |
99900-92-2 |
|---|---|
Formule moléculaire |
C15H16N2O |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
3-(aziridin-1-yl)-N-naphthalen-1-ylpropanamide |
InChI |
InChI=1S/C15H16N2O/c18-15(8-9-17-10-11-17)16-14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11H2,(H,16,18) |
Clé InChI |
HIZHLBPUJWMUCD-UHFFFAOYSA-N |
SMILES canonique |
C1CN1CCC(=O)NC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene](/img/structure/B13773244.png)
